molecular formula C20H19ClN2O B10795822 N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Cat. No.: B10795822
M. Wt: 338.8 g/mol
InChI Key: XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
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Description

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an isoquinoline core, a 2-chlorophenyl group, and a butan-2-yl substituent, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an aluminum chloride (AlCl₃) catalyst.

    Attachment of the Butan-2-yl Group: The butan-2-yl group is attached through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a butan-2-yl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition.

    Purification Techniques: Implementing advanced purification techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the butan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted isoquinoline derivatives

Scientific Research Applications

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-sec-Butyl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide
  • N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Uniqueness

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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